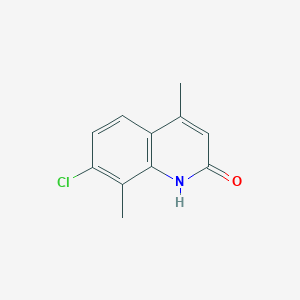
7-chloro-4,8-dimethylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4,8-dimethylquinolin-2(1H)-one is a chemical compound with the molecular formula C11H10ClNO .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Evaluation
7-Chloro-4,8-dimethylquinolin-2(1H)-one has been used in synthesizing new derivatives for potential antitumor drugs. Kouznetsov et al. (2016) reported the synthesis of 7-chloro-4-phenoxyquinoline derivatives showing promising models for antitumor drugs with good cytotoxic activity against various human cancer cell lines (Kouznetsov et al., 2016).
Solution Chemistry and Metal Binding
The compound is part of the 8-hydroxyquinolines family, known for their metal ion chelating properties. Summers et al. (2020) explored how 8-hydroxyquinolines bind divalent metals like copper and zinc, which is essential for understanding their application in analytical and pharmaceutical fields (Summers et al., 2020).
Antiplasmodial and Antibacterial Activity
Research indicates the utility of 7-chloroquinoline derivatives in antimalarial and antibacterial applications. Beagley et al. (2003) synthesized compounds showing in vitro activity against Plasmodium falciparum, providing insights into potential antimalarial therapies (Beagley et al., 2003).
Luminescent Properties
The compound's derivatives have been investigated for their luminescent properties. Maroń et al. (2016) studied ruthenium(II) complexes with 8-hydroxyquinoline ligands, displaying interesting emission properties, indicating potential applications in materials science (Maroń et al., 2016).
Synthesis of Azo Dyes
This compound has been used in synthesizing azo dyes. Mirsadeghi et al. (2022) synthesized heteroarylazo dyes derived from 5-chloro-8-hydroxy quinoline, showcasing their spectral properties, which could have applications in dyeing and pigmentation technologies (Mirsadeghi et al., 2022).
Pro-Initiators for Polymerization
The compound's derivatives are also used in polymerization processes. Zhang et al. (2018) investigated bimetallic aluminum 5,6-dihydro-7,7-dimethyl quinolin-8-olates as pro-initiators for the ring-opening polymerization of ε-CL, indicating their utility in the field of polymer chemistry (Zhang et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
7-chloro-4,8-dimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-5-10(14)13-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASKNUBMLMFPOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

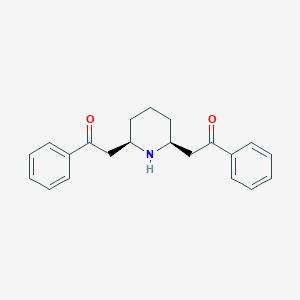


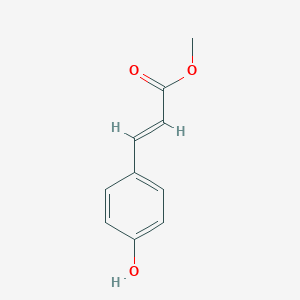
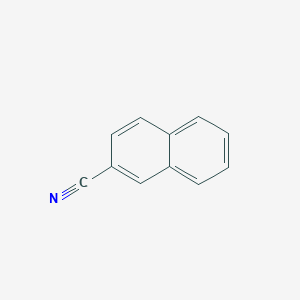

![2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358464.png)
![4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid](/img/structure/B358469.png)
methanone](/img/structure/B358489.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B358490.png)
![Methyl 2-[2-(3,4-dimethoxyphenyl)acetamido]-4,5-dimethoxybenzoate](/img/structure/B358502.png)
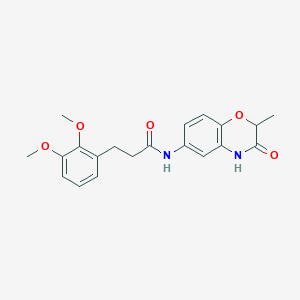
![[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid](/img/structure/B358524.png)
